molecular formula C13H18BrN B7858040 1-(2-Bromobenzyl)-3-methylpiperidine

1-(2-Bromobenzyl)-3-methylpiperidine

Cat. No.: B7858040
M. Wt: 268.19 g/mol
InChI Key: WPQXIRYYMZJHNN-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-3-methylpiperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines This compound is characterized by the presence of a bromobenzyl group attached to a piperidine ring, which is further substituted with a methyl group The molecular formula of this compound is C13H18BrN

Preparation Methods

The synthesis of 1-(2-Bromobenzyl)-3-methylpiperidine typically involves the reaction of 2-bromobenzyl chloride with 3-methylpiperidine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The general reaction scheme is as follows:

2-Bromobenzyl chloride+3-MethylpiperidineThis compound+HCl\text{2-Bromobenzyl chloride} + \text{3-Methylpiperidine} \rightarrow \text{this compound} + \text{HCl} 2-Bromobenzyl chloride+3-Methylpiperidine→this compound+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

1-(2-Bromobenzyl)-3-methylpiperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under basic conditions.

    Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom, forming 1-benzyl-3-methylpiperidine. This reaction can be carried out using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate for nucleophilic substitution, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromobenzyl)-3-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Its structural features make it a potential candidate for the development of drugs with analgesic or antipsychotic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules

    Biological Studies: The compound can be used in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes or receptors. This can provide insights into the mechanism of action of related drugs.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-3-methylpiperidine is not fully elucidated, but it is believed to interact with specific molecular targets in the body. The bromobenzyl group may facilitate binding to certain receptors or enzymes, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-(2-Bromobenzyl)-3-methylpiperidine can be compared with other piperidine derivatives, such as:

    1-Benzylpiperidine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Methylpiperidine:

    2-Bromobenzylamine: Contains the bromobenzyl group but lacks the piperidine ring, which affects its overall structure and function.

The uniqueness of this compound lies in its combination of the bromobenzyl group and the piperidine ring, which imparts specific chemical and biological properties that are distinct from its analogs.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-11-5-4-8-15(9-11)10-12-6-2-3-7-13(12)14/h2-3,6-7,11H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQXIRYYMZJHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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